2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
Description
2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide scaffold linked to a partially saturated imidazo[1,2-a]pyridine core via a phenyl group. The imidazo[1,2-a]pyridine moiety, a common pharmacophore in medicinal chemistry, is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-27-20-12-6-4-10-17(20)22(26)24-18-11-5-3-9-16(18)19-15-25-14-8-7-13-21(25)23-19/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNRSFOSBOAMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the imidazo[1,2-a]pyridine moiety could lead to partially or fully reduced derivatives.
Scientific Research Applications
Pharmacological Potential
The presence of sulfur and nitrogen heterocycles in the compound indicates significant biological activity. Research suggests that compounds with similar structural characteristics have shown promise in targeting various diseases, particularly cancers and infections. The following subsections detail specific applications based on current research findings.
Anticancer Activity
Studies indicate that compounds with imidazo[1,2-a]pyridine structures exhibit anticancer properties. The unique combination of functional groups in 2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide could enhance interactions with biological targets involved in cancer progression. For instance:
- Molecular Docking Studies : These studies can elucidate the binding affinity of the compound to target proteins associated with cancer cell growth. Techniques such as molecular docking simulations are employed to predict how this compound interacts at the molecular level with specific enzymes or receptors involved in tumorigenesis .
Antimicrobial Properties
The compound may also exhibit antimicrobial activities. Similar compounds have been evaluated for their effectiveness against various bacterial and fungal strains:
- Biological Screening : Compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal activities. For example, derivatives of related structures have been tested against Gram-positive and Gram-negative bacteria as well as fungal species .
Molecular Interaction Studies
Understanding the molecular interactions of this compound is crucial for its application in drug development:
- Binding Affinity Assessments : Investigating how this compound binds to target proteins can provide insights into its therapeutic mechanisms. Techniques such as surface plasmon resonance could be utilized for this purpose .
Recent research has highlighted the potential applications of similar compounds:
- A study on sulfonamide derivatives indicated that certain structural modifications led to enhanced antibacterial and antifungal activities . This suggests that the structural features of this compound could similarly yield beneficial biological effects.
- Another study focusing on imidazole derivatives demonstrated significant anticancer activity against human colorectal carcinoma cell lines . This reinforces the hypothesis that compounds containing imidazo[1,2-a]pyridine frameworks may be effective in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The ethylsulfanyl group may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between 2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide and related analogs:
Key Observations:
Substituent Effects: The ethylsulfanyl group in the target compound may enhance lipophilicity compared to the ethylsulfonyl analog, which could improve blood-brain barrier penetration but reduce metabolic stability .
Core Modifications :
- Imidazo[1,2-a]pyridine derivatives exhibit varied bioactivity depending on substitution patterns. For example, the trifluoromethyl group in the imidazo[4,5-b]pyridine analog confers resistance to oxidative metabolism .
- Replacement of benzamide with pyridine-2-carboxylic acid () significantly alters solubility, favoring hydrophilic environments .
Synthetic Accessibility :
- Compounds like cpd S8 are synthesized via amine-exchange reactions (e.g., methylamine replacing diethylamine), highlighting modular approaches to diversifying analogs .
Research Findings and Implications
- Pharmacokinetics : Ethylsulfanyl-containing compounds may exhibit intermediate metabolic stability compared to sulfonyl or carboxylic acid derivatives, as sulfides are prone to oxidation but less reactive than thiols .
- Target Engagement : The imidazo[1,2-a]pyridine core is critical for interactions with ATP-binding pockets in kinases, while substituents on the phenyl ring fine-tune selectivity .
- Safety Profiles : Early safety pharmacology data for cpd S8 (melting point >200°C) suggest high crystallinity, which may correlate with favorable shelf-life but challenges in formulation .
Biological Activity
The compound 2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a complex organic molecule notable for its unique structural features, which include an ethylsulfanyl group and an imidazo[1,2-a]pyridine moiety. This combination suggests potential pharmacological activity, particularly in the realms of anticancer and antimicrobial applications.
Structural Characteristics
- Chemical Formula : CHNOS
- CAS Number : 2034390-61-7
- Molecular Weight : 371.50 g/mol
The presence of sulfur and nitrogen heterocycles in its structure may facilitate interactions with biological targets such as enzymes and receptors involved in various diseases.
Synthesis
The synthesis of this compound can be approached through multiple methods that often require optimization to achieve high yields. The reaction conditions typically involve nucleophilic substitutions and cyclization processes that yield the desired benzamide derivative.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit tumor growth in various cancer cell lines.
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | Cell Line Tested | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 6.26 ± 0.33 | DNA binding |
| Compound B | NCI-H358 | 6.48 ± 0.11 | Enzyme inhibition |
| Compound C | A549 | 20.46 ± 8.63 | ROS-mediated apoptosis |
The anticancer mechanisms often involve the inhibition of DNA-dependent enzymes and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
Similar compounds have demonstrated broad-spectrum antimicrobial activities. For instance, studies on related benzamide derivatives have shown effectiveness against various pathogens by inhibiting essential bacterial enzymes.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound D | P. carinii | < 0.5 |
| Compound E | E. coli | < 1 |
| Compound F | S. aureus | < 0.8 |
These compounds typically function by disrupting bacterial cell wall synthesis or inhibiting protein synthesis through enzyme interaction .
Case Studies
A notable study involving similar imidazo[1,2-a]pyridine derivatives highlighted their potential as effective therapeutic agents in vivo. In this study, a specific derivative demonstrated a significant reduction in tumor size in a mouse model when administered at submicromolar doses .
Another investigation focused on the interaction of these compounds with target proteins using molecular docking simulations. Results indicated favorable binding affinities that suggest a promising pathway for drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(ethylsulfanyl)-N-(2-imidazo[1,2-a]pyridinylphenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core via cyclization of aminopyridine derivatives with α-haloketones. Subsequent functionalization includes Suzuki coupling for aryl group introduction and nucleophilic substitution for ethylsulfanyl attachment.
- Optimization : Temperature control (e.g., reflux at 80–100°C in chloroform) and stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate for amidation) are critical. Use TLC (chloroform:methanol, 7:3) to monitor intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?
- Protocol :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., ethylsulfanyl at δ 2.5–3.0 ppm).
- X-ray crystallography : For resolving imidazo[1,2-a]pyridine ring conformation (see bond angles in triazolo[1,5-a]pyrimidine analogs ).
- HPLC : Purity assessment using C18 columns (95%+ purity threshold) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze electron density at the ethylsulfanyl group. Compare with experimental data on similar benzamide derivatives to validate leaving-group tendencies .
- Case Study : Basicity-tuned selectivity in imidazo[1,2-a]pyridine derivatives showed that electron-withdrawing groups increase electrophilicity at the sulfur atom, favoring substitution .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Analysis Framework :
- Dose-response curves : Compare IC₅₀ values in enzyme inhibition vs. cell-based assays.
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic stability : Pre-incubate with liver microsomes to assess metabolite interference .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Stability Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
